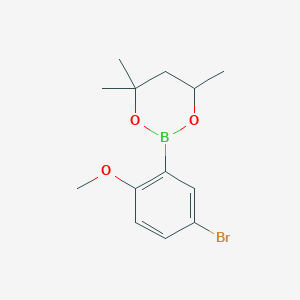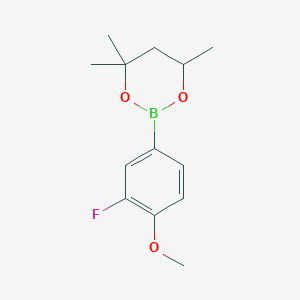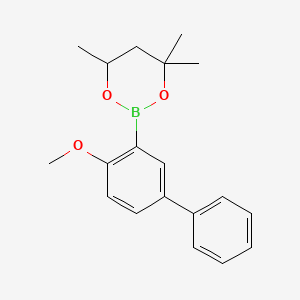
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boron atom within a dioxaborinane ring, which is substituted with a brominated methoxyphenyl group. The presence of the boron atom makes it particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Dioxaborinane Ring: This step involves the reaction of a boronic acid or boronic ester with a diol. For instance, trimethyl borate can react with ethylene glycol under acidic conditions to form the dioxaborinane ring.
Introduction of the Brominated Methoxyphenyl Group: The brominated methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction. This involves the reaction of a brominated aryl halide with the dioxaborinane intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the 5-bromo-2-methoxyphenyl group can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Cross-Coupling Reactions: The boron atom in the dioxaborinane ring makes this compound an excellent candidate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the boron atom can participate in reduction reactions to form borohydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products
Aryl-Aryl Coupled Products: From Suzuki-Miyaura reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Oxidized Methoxyphenyl Derivatives: From oxidation reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is used as a building block for the construction of complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for synthesizing biaryl compounds, which are common in pharmaceuticals and materials science.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. The presence of the methoxyphenyl group can enhance the compound’s ability to interact with biological targets, making it useful in medicinal chemistry for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects typically involves the formation of reactive intermediates during cross-coupling reactions. The boron atom in the dioxaborinane ring facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes reductive elimination to form the final coupled product. The methoxy group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
2-Methoxyphenylboronic Acid: Similar structure but lacks the bromine atom and dioxaborinane ring.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the brominated methoxyphenyl group.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the combination of the brominated methoxyphenyl group and the dioxaborinane ring. This structure provides a balance of reactivity and stability, making it particularly useful in a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-9-8-13(2,3)18-14(17-9)11-7-10(15)5-6-12(11)16-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAKPVPQMLSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














